molecular formula C22H25N3O3S2 B2498756 1-{4-[2-(benzylsulfanyl)-4,5-dihydro-1H-imidazole-1-carbonyl]benzenesulfonyl}piperidine CAS No. 851864-56-7

1-{4-[2-(benzylsulfanyl)-4,5-dihydro-1H-imidazole-1-carbonyl]benzenesulfonyl}piperidine

Cat. No.: B2498756
CAS No.: 851864-56-7
M. Wt: 443.58
InChI Key: NLGTZSHSFPGDNB-UHFFFAOYSA-N
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Description

1-{4-[2-(benzylsulfanyl)-4,5-dihydro-1H-imidazole-1-carbonyl]benzenesulfonyl}piperidine is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a piperidine ring, an imidazole moiety, and a benzenesulfonyl group, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[2-(benzylsulfanyl)-4,5-dihydro-1H-imidazole-1-carbonyl]benzenesulfonyl}piperidine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.

    Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group can be introduced via nucleophilic substitution reactions, where a suitable benzyl halide reacts with a thiol or thiolate anion.

    Coupling with Benzenesulfonyl Chloride: The benzenesulfonyl group is typically introduced by reacting the intermediate compound with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.

    Formation of the Piperidine Ring: The final step involves the cyclization of the intermediate to form the piperidine ring, which can be achieved through intramolecular nucleophilic substitution or other cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

1-{4-[2-(benzylsulfanyl)-4,5-dihydro-1H-imidazole-1-carbonyl]benzenesulfonyl}piperidine can undergo various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the imidazole ring can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzenesulfonyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonyl group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Pyridine, triethylamine.

    Solvents: Dichloromethane, ethanol, acetonitrile.

Major Products Formed

    Sulfoxides and Sulfones: Formed from the oxidation of the benzylsulfanyl group.

    Alcohols: Formed from the reduction of the carbonyl group.

    Substituted Benzenesulfonyl Derivatives: Formed from nucleophilic aromatic substitution reactions.

Scientific Research Applications

1-{4-[2-(benzylsulfanyl)-4,5-dihydro-1H-imidazole-1-carbonyl]benzenesulfonyl}piperidine has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.

    Pharmacology: It can be used to study the interaction of small molecules with biological targets, aiding in the discovery of new therapeutic agents.

    Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific properties, such as conductivity or catalytic activity.

    Biology: It can be used in biochemical assays to study enzyme kinetics, protein-ligand interactions, and other biological processes.

Mechanism of Action

The mechanism of action of 1-{4-[2-(benzylsulfanyl)-4,5-dihydro-1H-imidazole-1-carbonyl]benzenesulfonyl}piperidine depends on its specific application. In medicinal chemistry, it may act by:

    Inhibiting Enzymes: The compound can bind to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.

    Modulating Receptors: It can interact with receptor proteins, altering their conformation and affecting signal transduction pathways.

    Interacting with DNA/RNA: The compound may bind to nucleic acids, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    1-{4-[2-(benzylsulfanyl)-4,5-dihydro-1H-imidazole-1-carbonyl]benzenesulfonyl}piperidine: Similar in structure but with different substituents on the imidazole or piperidine rings.

    1-{4-[2-(methylsulfanyl)-4,5-dihydro-1H-imidazole-1-carbonyl]benzenesulfonyl}piperidine: Contains a methylsulfanyl group instead of a benzylsulfanyl group.

    1-{4-[2-(benzylsulfanyl)-4,5-dihydro-1H-imidazole-1-carbonyl]benzenesulfonyl}morpholine: Contains a morpholine ring instead of a piperidine ring.

Uniqueness

This compound is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

(2-benzylsulfanyl-4,5-dihydroimidazol-1-yl)-(4-piperidin-1-ylsulfonylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3S2/c26-21(25-16-13-23-22(25)29-17-18-7-3-1-4-8-18)19-9-11-20(12-10-19)30(27,28)24-14-5-2-6-15-24/h1,3-4,7-12H,2,5-6,13-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLGTZSHSFPGDNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCN=C3SCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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